molecular formula C22H23NO4 B594784 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 136555-16-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Cat. No.: B594784
CAS No.: 136555-16-3
M. Wt: 365.429
InChI Key: JGWHUIQSEKGLAQ-HXUWFJFHSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications

In the field of analytical chemistry, the ninhydrin reaction, a classic method for detecting primary amines, illustrates the type of chemical analysis applicable to compounds like "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid," due to its amino group. The reaction forms a distinctive purple dye with amino acids, peptides, and proteins, facilitating their qualitative and quantitative analysis (Friedman, 2004). This technique has been applied across various disciplines, including agricultural, food, and biomedical sciences.

Biomedical Research

In biomedical research, the study of reactive carbonyl species (RCS) underscores the importance of understanding the reactivity of carbonyl-containing compounds. RCS are generated from the oxidation of carbohydrates, lipids, and amino acids, leading to cellular damage and chronic diseases. The research into RCS, their detection, and therapeutic management highlights the critical role of compounds capable of scavenging RCS, which may include derivatives of carbonyl-containing compounds similar to "this compound" (Fuloria et al., 2020).

Material Science and Drug Synthesis

In material science, compounds with complex functional groups are explored for their potential in creating new materials with unique properties. For instance, the synthesis of levulinic acid (LEV) from biomass and its derivatives showcases how carboxylic acids serve as precursors in drug synthesis and material applications. LEV's diverse functionality and application in medicine illustrate the potential utility of similarly complex compounds in synthesizing drugs and materials (Zhang et al., 2021).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

The Fmoc group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

It is known that the Fmoc group, a key component of this compound, has been used extensively in peptide synthesis . This suggests that the compound could potentially interact with various cellular processes related to protein synthesis and modification.

Molecular Mechanism

The molecular mechanism of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . This process allows for the controlled synthesis of peptides, with the Fmoc group protecting the amine from unwanted reactions during the synthesis process .

Temporal Effects in Laboratory Settings

The temporal effects of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in laboratory settings are largely dependent on its role in peptide synthesis . The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This rapid removal allows for efficient peptide synthesis in laboratory settings .

Metabolic Pathways

Given its role in peptide synthesis, it is likely that this compound interacts with enzymes and cofactors involved in protein synthesis and modification .

Subcellular Localization

Given its role in peptide synthesis, it is likely that this compound is localized in areas of the cell where protein synthesis and modification occur .

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673976
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136555-16-3
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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